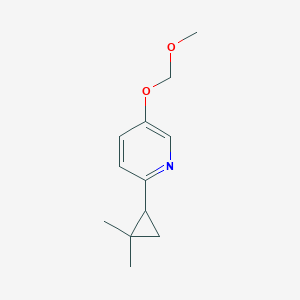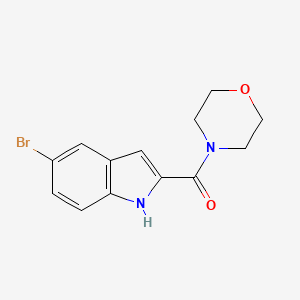
(5-bromo-1H-indole-2-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-1H-indole-2-yl)(morpholino)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indole-2-yl)(morpholino)methanone typically involves the reaction of 5-bromoindole with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like titanium(III) chloride for reductive amination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization from ethanol or ether to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-bromo-1H-indole-2-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-methanol derivatives .
Wissenschaftliche Forschungsanwendungen
(5-bromo-1H-indole-2-yl)(morpholino)methanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of (5-bromo-1H-indole-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral particles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: Exhibits anticancer and anti-inflammatory activities.
Indole-2-carboxylic acid: Used in organic synthesis and as a building block for more complex molecules
Uniqueness
(5-bromo-1H-indole-2-yl)(morpholino)methanone is unique due to the presence of both the bromine atom and the morpholine ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13BrN2O2 |
|---|---|
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
(5-bromo-1H-indol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-1-2-11-9(7-10)8-12(15-11)13(17)16-3-5-18-6-4-16/h1-2,7-8,15H,3-6H2 |
InChI-Schlüssel |
ZQKZTQNBOIUQDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC3=C(N2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

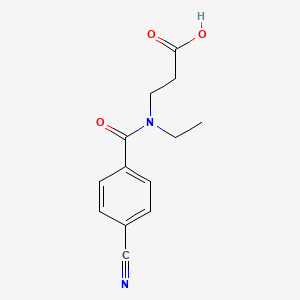
![N-cyclopropyl-2-[(2-phenylcyclopropyl)amino]acetamide](/img/structure/B8285850.png)
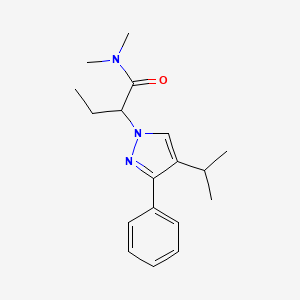
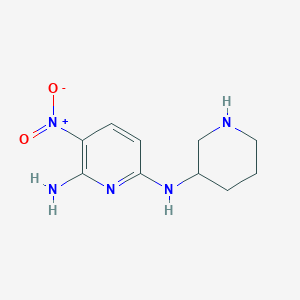
![5-[Bis(2-chloroethyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B8285857.png)
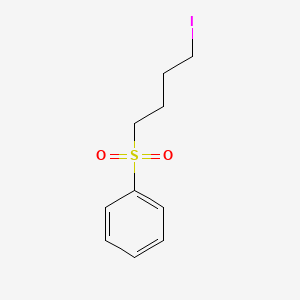
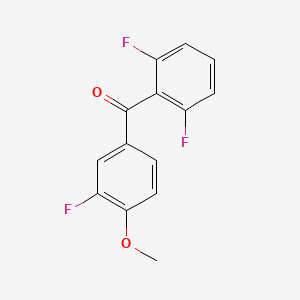
![(3-Carbamoyl-7-methyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid](/img/structure/B8285887.png)
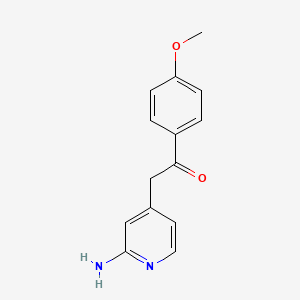
![Diethyl [2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B8285903.png)
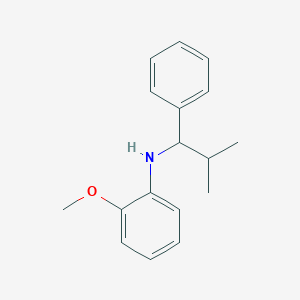

![2-[[(Benzoylamino)thioxomethyl]amino]-N-methylbenzamide](/img/structure/B8285932.png)
